N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide, also known as JNJ-31020028, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the neuronal nicotinic acetylcholine receptors (nAChRs) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide selectively targets the α4β2 subtype of nAChRs, which are abundant in the brain and play a crucial role in cognitive function, addiction, and mood regulation. By inhibiting the activity of these receptors, N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide modulates the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide improves cognitive function, reduces drug-seeking behavior, and has anti-psychotic effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, leading to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide in lab experiments is its selectivity for the α4β2 subtype of nAChRs, which allows for more precise targeting of specific brain regions. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to investigate its mechanism of action in more detail, including its effects on gene expression and protein synthesis. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide involves the reaction of 1-(4-bromophenyl)-2,3-dihydro-1H-naphtho[2,3-d]imidazole with butyryl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. It has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-2-5-20(25)22-17-10-8-14(9-11-17)21-23-18-12-15-6-3-4-7-16(15)13-19(18)24-21/h3-4,6-13H,2,5H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIPJLELQJYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{1H-Naphtho[2,3-D]imidazol-2-YL}phenyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.